N-(2,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(2,5-dimethoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O4S and its molecular weight is 452.53. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
Compounds synthesized from related chemical structures, including pyrimidinones, oxazinones, and their derivatives, have been explored for their antimicrobial properties. For instance, a study by Hossan et al. (2012) found that many of these synthesized compounds have good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid used as reference drugs (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Anti-inflammatory and Analgesic Agents
Another research avenue involves synthesizing novel compounds for potential anti-inflammatory and analgesic applications. Abu‐Hashem et al. (2020) reported the synthesis of novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antidepressant and Nootropic Agents
Compounds related to pyridinyl and pyrimidinyl moieties have been synthesized and evaluated for their antidepressant and nootropic activities. Thomas et al. (2016) synthesized N′-[(1Z)-(substituted aromatic)methylidene]pyridine-4-carbohydrazides and their azetidinone derivatives, showing promising results in antidepressant and nootropic activity in a dose-dependent manner (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-30-16-9-10-20(31-2)18(12-16)25-21(28)14-32-22-17-7-5-8-19(17)27(23(29)26-22)13-15-6-3-4-11-24-15/h3-4,6,9-12H,5,7-8,13-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDFSGQPEBFKOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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